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molecular formula C8H5Cl2FO2 B1422788 Methyl 2,6-dichloro-4-fluorobenzoate CAS No. 232275-56-8

Methyl 2,6-dichloro-4-fluorobenzoate

Cat. No. B1422788
M. Wt: 223.02 g/mol
InChI Key: OZQKPZQUPFKGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855843B2

Procedure details

4-Amino-2,6-dichlorobenzoic acid methyl ester (0.5 g) was suspended in 15% HCl (10 mL) and stirred for 30 min then cooled to 0-5° C. After addition of NaNO2 (188 mg) in small portions, the mixture was stirred for 30 min at that temperature. Precooled HBF4 (0.46 mL) was added and the mixture was stirred for 30 min. The resulting precipitate was collected and washed successively with cold water, MeOH and ether. The solid was then dried over conc. H2SO4 in a vacuum dessicator for a few days. The solid was heated with a bunsen burner until all the solid has melted. The resulting fumes were collected over water (distilling apparatus). The product was then recovered with Et2O. The solvent was evaporated and the crude product was purified by preparative TLC (silica gel; eluent: hexane/AcOEt 50:1 to 20:1) to give 2,6-dichloro-4-fluorobenzoic acid methyl ester (241 mg).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.46 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([Cl:10])=[CH:8][C:7](N)=[CH:6][C:5]=1[Cl:12].N([O-])=O.[Na+].[H+].[B-](F)(F)(F)[F:20]>Cl>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([Cl:10])=[CH:8][C:7]([F:20])=[CH:6][C:5]=1[Cl:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1Cl)N)Cl)=O
Step Two
Name
Quantity
188 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0.46 mL
Type
reactant
Smiles
[H+].[B-](F)(F)(F)F
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min at that temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed successively with cold water, MeOH and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solid was then dried over conc. H2SO4 in a vacuum dessicator for a few days
TEMPERATURE
Type
TEMPERATURE
Details
The solid was heated with a bunsen burner until all the solid
DISTILLATION
Type
DISTILLATION
Details
The resulting fumes were collected over water (distilling apparatus)
CUSTOM
Type
CUSTOM
Details
The product was then recovered with Et2O
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by preparative TLC (silica gel; eluent: hexane/AcOEt 50:1 to 20:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1Cl)F)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 241 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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